SF 1126 Acetate Salt is a novel compound primarily recognized for its role as a phosphoinositide 3-kinase inhibitor. This compound is a soluble conjugate derived from LY294002, specifically designed to target tumor vasculature in vivo, enhancing its therapeutic potential in cancer treatment. The inhibition of the phosphoinositide 3-kinase pathway, which is integral to tumor growth and survival, positions SF 1126 Acetate Salt as a promising candidate for various cancer therapies, particularly in conditions like multiple myeloma and non-Hodgkin’s lymphoma.
SF 1126 Acetate Salt is classified as a therapeutic agent within the category of kinase inhibitors. It is synthesized from LY294002, which is a well-known phosphoinositide 3-kinase inhibitor. The compound's chemical identifier is 1186304-53-9, and it is currently under investigation for its efficacy in targeting cancer cells through specific molecular pathways.
The synthesis of SF 1126 Acetate Salt involves several key steps:
The molecular structure of SF 1126 Acetate Salt can be described as follows:
The compound features a complex arrangement that includes functional groups responsible for its activity as a kinase inhibitor. The structural design allows for effective interaction with the phosphoinositide 3-kinase pathway, facilitating its inhibitory effects on tumor growth.
SF 1126 Acetate Salt participates in various chemical reactions:
These reactions are essential for understanding the compound's versatility and potential modifications that could enhance its therapeutic profile.
SF 1126 Acetate Salt exerts its pharmacological effects primarily by inhibiting the phosphoinositide 3-kinase pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Specifically, SF 1126 selectively inhibits all class IA isoforms of phosphoinositide 3-kinase along with other significant members of this superfamily, such as DNA-dependent protein kinase and mechanistic target of rapamycin.
By disrupting these signaling pathways, SF 1126 induces apoptosis (programmed cell death) and inhibits cell proliferation, thereby potentially reducing tumor growth.
The physical properties of SF 1126 Acetate Salt include:
Chemical properties include:
These properties are critical for its application in laboratory settings and therapeutic formulations.
SF 1126 Acetate Salt has several notable applications in scientific research:
SF 1126 Acetate Salt (CAS No. 1186304-53-9) is a complex organic compound with the systematic name reflecting its conjugate structure. Its molecular formula is C41H52N8O16, corresponding to a molecular weight of 912.91 g/mol [1]. The compound features a glycopeptide backbone conjugated to a pharmacologically active moiety via a cleavable linker, with the acetate salt form enhancing its solubility and stability. The SMILES notation (CC(=O)[O-].c1ccc(cc1)...N4CCOCC4
) confirms the presence of the acetate counterion and the intricate ring systems characteristic of its structure [2].
Table 1: Key Identifiers of SF 1126 Acetate Salt
Property | Value |
---|---|
CAS Registry Number | 1186304-53-9 |
Molecular Formula | C41H52N8O16 |
Molecular Weight | 912.91 g/mol |
Synonyms | SF-1126 Acetate; FTIPIWNSNKUCHR-JAQKLANPSA-N |
Salt Form | Acetate (CH3COO−) |
SF 1126 emerged in the early 21st century as a rationally designed prodrug targeting phosphatidylinositol 3-kinase (PI3K) signaling pathways. Its development stemmed from efforts to improve the bioavailability and tumor-targeting capabilities of small-molecule PI3K inhibitors. The covalent attachment of a peptide moiety via a protease-cleavable linker represented a novel approach to enhance selective drug activation within tumor microenvironments [1] [2]. Unlike historically significant antibiotics such as penicillin [6], SF 1126 was engineered specifically for targeted cancer therapy, reflecting advances in conjugate drug design. The acetate salt form was selected during optimization to improve crystallinity and handling properties.
As a bifunctional conjugate, SF 1126 Acetate Salt bridges small-molecule therapeutics and peptide-directed delivery systems. Its chemical design leverages several pharmaceutical principles:
Table 2: Commercial Availability and Specifications
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
Medical Isotopes, Inc. | 61719 | Not specified | 5 mg | $7,850 |
Arctom Scientific | AAB-AA008VNA | Not specified | Custom | Quote-based |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0